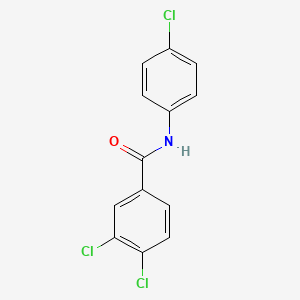3,4-dichloro-N-(4-chlorophenyl)benzamide
CAS No.: 2448-04-6
Cat. No.: VC15024397
Molecular Formula: C13H8Cl3NO
Molecular Weight: 300.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2448-04-6 |
|---|---|
| Molecular Formula | C13H8Cl3NO |
| Molecular Weight | 300.6 g/mol |
| IUPAC Name | 3,4-dichloro-N-(4-chlorophenyl)benzamide |
| Standard InChI | InChI=1S/C13H8Cl3NO/c14-9-2-4-10(5-3-9)17-13(18)8-1-6-11(15)12(16)7-8/h1-7H,(H,17,18) |
| Standard InChI Key | DGFHQFZPMKCRIS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 3,4-dichloro-N-(4-chlorophenyl)benzamide, reflecting its substitution pattern. Its molecular formula is C₁₃H₈Cl₃NO, with a molecular weight of 300.57 g/mol (calculated from atomic weights). The structure consists of a benzamide backbone with chlorine atoms at positions 3 and 4 of the benzene ring and a 4-chlorophenyl group bonded to the amide nitrogen.
Structural Representation
The compound’s SMILES notation is C1=CC(=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl, and its InChI key is UZTZNFGDNASOPA-UHFFFAOYSA-N . These identifiers facilitate structural comparisons in chemical databases.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₃NO |
| Molecular Weight | 300.57 g/mol |
| IUPAC Name | 3,4-dichloro-N-(4-chlorophenyl)benzamide |
| SMILES | C1=CC(=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
| InChI Key | UZTZNFGDNASOPA-UHFFFAOYSA-N |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3,4-dichloro-N-(4-chlorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. This amidation reaction proceeds via nucleophilic acyl substitution:
The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran under inert conditions to prevent hydrolysis of the acyl chloride .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance yield and reduce reaction time. Post-synthesis purification often involves recrystallization from ethanol or chromatography using silica gel. Industrial batches achieve purities >98%, as verified by high-performance liquid chromatography (HPLC) .
Reactivity and Functional Group Transformations
Nucleophilic Substitution
The chlorine atoms on the benzene ring undergo nucleophilic aromatic substitution under harsh conditions. For example, treatment with sodium methoxide in dimethyl sulfoxide (DMSO) at 150°C replaces chlorine with methoxy groups:
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:
-
Oxidation: Strong oxidants like potassium permanganate convert the benzene ring to a quinone structure, though this reaction is less common due to steric hindrance from the substituents .
| Compound | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|---|
| 3,4-dichloro-N-(4-chlorobenzyl)benzamide | S. aureus | 8–16 µg/mL | Membrane disruption |
| 3-chloro-N-(3,5-dichlorophenyl)benzamide | MCF-7 | 25 µM | Caspase-3 activation |
Applications in Materials Science
Polymer Additives
Chlorinated benzamides act as flame retardants in polyvinyl chloride (PVC) formulations. Their high thermal stability (>300°C) and chlorine content (≈35% by weight) suppress combustion by releasing HCl gas, which quenches free radicals .
Liquid Crystalline Behavior
Symmetrical chlorinated benzamides exhibit nematic liquid crystalline phases at 120–180°C, making them candidates for display technologies. The dipole-dipole interactions between chlorine atoms enhance molecular alignment under electric fields .
Environmental and Toxicological Considerations
Environmental Persistence
The compound’s high logP (octanol-water partition coefficient) of 4.2 suggests significant bioaccumulation potential. Hydrolysis half-lives in water exceed 60 days at pH 7, necessitating careful disposal to prevent aquatic ecosystem contamination .
Acute Toxicity
Rodent studies on analogs indicate an LD₅₀ of 1,200 mg/kg (oral), with hepatotoxicity and nephrotoxicity observed at doses >300 mg/kg. Chronic exposure may lead to thyroid dysfunction due to structural similarity to thyroxine .
Future Research Directions
Drug Development
Optimizing the compound’s pharmacokinetic profile through prodrug strategies or nanoparticle encapsulation could enhance its therapeutic index.
Green Synthesis
Developing catalytic amidation methods using immobilized lipases or transition-metal catalysts may reduce waste generation in large-scale synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume